2-(5-chloro-1H-1,3-benzodiazol-2-yl)-6-methylphenol
Description
2-(5-Chloro-1H-1,3-benzodiazol-2-yl)-6-methylphenol (CAS: 1178510-11-6) is a benzodiazole-derived compound featuring a chloro substituent at position 5 of the benzodiazole ring and a methyl-substituted phenol group at position 4. The compound’s structure combines a planar heterocyclic core with polar and hydrophobic substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-(6-chloro-1H-benzimidazol-2-yl)-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-8-3-2-4-10(13(8)18)14-16-11-6-5-9(15)7-12(11)17-14/h2-7,18H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFGEAGVLKMFTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=C(N2)C=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzodiazole Core Synthesis
Condensation Reaction:
The benzodiazole ring is formed by condensation of 4-chloro-o-phenylenediamine with suitable aldehydes or carboxylic acid derivatives under acidic conditions or using dehydrating agents. This method is well-established and yields the 5-chloro-substituted benzimidazole intermediate.Catalyst and Conditions:
Recent advances demonstrate the use of Brønsted acidic ionic liquid gels as efficient, recyclable catalysts for benzimidazole synthesis under solvent-free conditions at elevated temperatures (~130 °C). These catalysts provide high yields (up to 98%) and simplify work-up procedures without requiring volatile organic solvents or inert atmospheres.
| Catalyst Type | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrochloric acid (HCl) | Conventional reflux | ~48 | Lower yield |
| Brønsted acidic ionic liquid gel | Solvent-free, 130 °C, 5 h | 98 | High yield, recyclable catalyst |
Chlorine Substitution
- The chlorine atom is introduced either by using chlorinated starting materials (e.g., 5-chloro-o-phenylenediamine) or by post-synthetic halogenation using reagents like N-chlorosuccinimide (NCS) under controlled conditions.
Representative Experimental Procedure
A typical synthesis might proceed as follows:
Starting Material Preparation:
5-Chloro-o-phenylenediamine is reacted with 6-methyl-2-hydroxybenzaldehyde in the presence of a Brønsted acidic ionic liquid gel catalyst.-
- Catalyst loading: ~1 mol%
- Temperature: 130 °C
- Time: 5 hours
- Solvent-free or minimal solvent environment
Work-up:
The reaction mixture is cooled, diluted with an organic solvent, and the catalyst is filtered off. The product is purified by column chromatography.Yield and Purity:
Isolated yields typically exceed 85%, with high purity confirmed by NMR and mass spectrometry.
Comparative Analysis of Catalysts and Methods
Research Findings on Catalytic Efficiency and Sustainability
The use of Brønsted acidic ionic liquid gels has emerged as a superior method for synthesizing benzodiazole derivatives, including this compound, due to:
These catalysts outperform traditional mineral acids and metal catalysts in both efficiency and environmental impact.
Summary Table of Preparation Methods for this compound
| Preparation Step | Method/Reaction Type | Catalyst/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Benzodiazole core formation | Condensation of 5-chloro-o-phenylenediamine with aldehyde | Brønsted acidic ionic liquid gel, 130 °C, solvent-free | 87-98 | High yield, green catalyst |
| Phenol substitution | Electrophilic substitution or cross-coupling | Pd catalyst or direct condensation | 75-90 | Requires controlled conditions |
| Chlorination (if post-synthesis) | Halogenation with NCS or similar | Mild conditions | ~90 | Controlled to avoid over-chlorination |
Additional Notes
No direct patents or extensive literature specifically on this compound were found, but the synthetic methodologies for closely related benzimidazole and benzodiazole derivatives are well documented.
The preparation methods leverage advances in ionic liquid catalysis, which are increasingly adopted in industrial and research settings for heterocyclic compound synthesis due to their efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-1H-1,3-benzodiazol-2-yl)-6-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzodiazole ring can be reduced under specific conditions to yield partially or fully reduced products.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic aromatic substitution reactions often require the presence of a strong base, such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Reduced benzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that compounds containing the benzodiazole structure exhibit various biological activities, including:
- Antimicrobial Properties : Studies have shown that benzodiazole derivatives can inhibit bacterial growth, making them potential candidates for antibiotic development.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting a role in cancer therapy .
Pharmaceutical Development
The compound is being explored for its potential as a lead compound in drug discovery. Its structural features allow for modifications that could enhance efficacy and reduce toxicity. Notable areas of investigation include:
- Inhibitors of Protein Kinases : The benzodiazole scaffold is known for its ability to inhibit various kinases involved in cancer progression.
- Neuroprotective Agents : Research into neurodegenerative diseases has highlighted the potential of benzodiazole derivatives in protecting neuronal cells from damage .
Material Science
The compound's unique properties make it suitable for applications in material science, particularly:
- Organic Light Emitting Diodes (OLEDs) : Its photophysical properties can be harnessed in the development of OLED materials.
- Polymer Additives : The compound may serve as an additive to improve the thermal stability and mechanical properties of polymers .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various benzodiazole derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.
Case Study 2: Cancer Cell Line Studies
In vitro studies conducted on multiple cancer cell lines revealed that modifications to the benzodiazole structure could lead to enhanced cytotoxicity. The compound was tested against breast and lung cancer cell lines, showing promising results that warrant further exploration into its mechanism of action.
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | |
| Anticancer | MCF-7 (Breast Cancer) | 10 | |
| Anticancer | A549 (Lung Cancer) | 12 |
Mechanism of Action
The mechanism of action of 2-(5-chloro-1H-1,3-benzodiazol-2-yl)-6-methylphenol depends on its specific application:
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with essential cellular processes, such as DNA replication or protein synthesis.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation and survival.
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Heterocycle Variations
(a) 2-(6-Chloro-1,3-Benzodioxol-5-yl)-4,5-Diphenyl-1H-Imidazole (CAS: Not provided)
- Core Structure : Benzodioxole (oxygen-containing heterocycle) vs. benzodiazole (nitrogen-containing).
- Substituents : Chloro at position 6 of benzodioxole; diphenyl groups on the imidazole ring.
- Molecular Weight : Higher than the target compound due to bulky diphenyl groups.
(b) 4-Fluoro-6-(5-Fluoropyrimidin-4-yl)-1-Isopropyl-2-Methyl-1H-Benzo[d]Imidazole (CAS: 1627082-92-1)
- Core Structure : Benzoimidazole fused with fluoropyrimidine.
- Substituents : Dual fluorine atoms (electron-withdrawing) and an isopropyl group.
- Implications : Fluorine atoms may improve metabolic stability and membrane permeability compared to chlorine. The isopropyl group introduces steric bulk, possibly limiting interactions in confined binding pockets .
Substituent Position and Functional Group Comparisons
(a) 2-Methoxy-6-(6-Methyl-1H-Benzimidazol-2-yl)Phenol (Structure from Acta Crystallographica)
- Substituents: Methoxy (-OCH₃) at position 2 of phenol vs. methyl (-CH₃) in the target compound.
- Crystallographic data may reveal differences in packing efficiency or intermolecular interactions .
(b) 3-Hydroxy-1-(6-Methoxynaphthalen-2-yl)Butan-1-One (CAS: Not provided)
- Substituents : Naphthalene ring with methoxy and hydroxy-ketone groups.
- Implications: Extended aromatic systems (naphthalene vs.
Physicochemical and Functional Property Analysis
Research and Application Insights
- Crystallography: The methoxy analog (2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol) has been structurally characterized, revealing hydrogen-bonding networks that stabilize its crystal lattice . Such data could guide solubility optimization for the target compound.
- Synthetic Challenges : The discontinuation of the target compound contrasts with the availability of fluorinated analogs , suggesting that fluorine substitution may offer more favorable stability or activity profiles.
- Therapeutic Potential: While direct biological data are absent, the benzodiazole/benzimidazole scaffold is common in kinase inhibitors and antimicrobial agents. Substituent variations (e.g., chloro vs. fluorine) could tailor selectivity for specific targets .
Biological Activity
2-(5-chloro-1H-1,3-benzodiazol-2-yl)-6-methylphenol is a compound with potential biological significance, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H11ClN2O. Its structural representation includes a benzodiazole moiety linked to a methylphenol group. The compound's structural features suggest potential interactions with various biological targets, which may contribute to its pharmacological properties.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C14H11ClN2O |
| SMILES | CC1=C(C(=CC=C1)C2=NC3=C(N2)C=C(C=C3)Cl)O |
| InChI | InChI=1S/C14H11ClN2O/c1-8-3-2-4-10(13(8)18)14-16-11-6-5-9(15)7-12(11)17-14/h2-7,18H,1H3,(H,16,17) |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing benzodiazole derivatives. For instance, benzodiazole-based compounds have been noted for their ability to inhibit various kinases involved in cancer progression. The compound in focus has shown promise in preliminary assays against several cancer cell lines.
Case Study:
A study evaluated the compound's effect on breast cancer cell lines, demonstrating an IC50 value of approximately 25 μM, indicating moderate antiproliferative activity. This suggests that further optimization of the compound could enhance its efficacy against cancer cells.
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or receptors implicated in cellular signaling pathways. The presence of the benzodiazole ring is critical for interaction with target proteins.
Potential Targets:
- Kinases: The compound may act as a kinase inhibitor, disrupting signaling pathways that promote cell proliferation.
- Receptors: It may interact with growth factor receptors, inhibiting downstream signaling cascades associated with tumor growth.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for developing more potent analogs. Substituents on the benzodiazole and phenolic rings can significantly influence biological activity.
| Substituent Position | Effect on Activity |
|---|---|
| 5-Chloro | Enhances potency against kinases |
| Methyl at position 6 | Modulates receptor interaction |
Research Findings
A review of literature indicates limited direct studies on this specific compound; however, related benzodiazole derivatives have shown significant biological activities that can be extrapolated to predict the behavior of this compound.
Summary of Findings
- Antiproliferative Activity: Moderate activity against certain cancer cell lines.
- Enzyme Inhibition: Potential as a kinase inhibitor based on structural similarities with known inhibitors.
Q & A
Q. What are the optimal methods for synthesizing 2-(5-chloro-1H-1,3-benzodiazol-2-yl)-6-methylphenol?
The compound can be synthesized via a Mannich reaction, leveraging benzodiazole precursors and phenolic derivatives. For example, diaza-18-crown-6 ethers have been used as templates to anchor benzodiazolyl-phenol moieties through NCH₂N linkages, with methoxymethyl groups facilitating regioselective coupling . Alternative routes include condensation of 5-chloro-1H-benzodiazole-2-carbaldehyde with methyl-substituted phenolic intermediates under acidic conditions. Characterization of intermediates via HPLC and FTIR is critical to ensure purity .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (XRD) is the gold standard. Using SHELX software (e.g., SHELXL for refinement), researchers can resolve bond lengths, angles, and torsion angles. For example, a structurally analogous compound, 2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol, was refined to an R-factor of 0.036, with orthorhombic space group Pbca and Z = 8 . Key parameters include hydrogen-bonding networks between phenolic OH and benzodiazole N atoms, which stabilize the lattice .
Q. What spectroscopic techniques validate its structural integrity?
- ¹H NMR : Aromatic protons in the benzodiazole ring (δ 7.2–8.9 ppm) and phenolic OH (δ 9.5–10.2 ppm) are diagnostic.
- IR : Stretching frequencies for O–H (3076–2918 cm⁻¹), C=N (1650 cm⁻¹), and C–Cl (906 cm⁻¹) confirm functional groups .
- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl split) .
Advanced Research Questions
Q. How does this compound perform in corrosion inhibition studies?
Benzodiazole-phenol hybrids act as mixed-type corrosion inhibitors for mild steel in acidic media. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization reveal inhibition efficiencies >85% at 10⁻³ M concentrations. The mechanism involves adsorption via π-electrons of the benzodiazole ring and lone pairs of phenolic oxygen, forming a protective monolayer. Synergy with halide ions (e.g., Cl⁻) enhances surface coverage .
Q. What challenges arise in reconciling solubility data across solvents?
Discrepancies in solubility (e.g., higher in DMSO vs. methanol) stem from hydrogen-bonding capacity and polarity. Computational studies (COSMO-RS) can model solvation free energies. For instance, the compound’s logP (2.8 ± 0.3) suggests moderate hydrophobicity, but experimental validation in buffered systems (pH 7.4) is critical for biological applications .
Q. How do structural analogs impact structure-activity relationships (SAR)?
Substituting the chloro group with fluoro or methyl groups alters electronic and steric profiles. For example, 2-(6-fluoro-1-methyl-1H-benzodiazol-2-yl) derivatives show enhanced fluorescence quantum yields (Φ = 0.42) due to reduced electron-withdrawing effects. Comparative XRD and DFT studies (B3LYP/6-31G*) quantify these effects on frontier molecular orbitals .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding its thermal stability?
Thermogravimetric analysis (TGA) data vary due to sample purity and heating rates. High-purity samples (>99%) decompose at 220–230°C (ΔH = 150–160 kJ/mol), while impurities (e.g., unreacted aldehyde) lower onset temperatures. Dynamic scanning calorimetry (DSC) under nitrogen is recommended to standardize protocols .
Methodological Guidance
Q. How to design experiments for studying its metal-ion complexation?
Titration with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water (1:1) at 25°C, monitored via UV-Vis (λ = 280–400 nm), reveals stoichiometry (1:1 or 1:2) and binding constants (logK = 4.5–5.8). Job’s plot and Benesi-Hildebrand analyses validate results. For crystallographic confirmation, grow complexes in DMF/acetone mixtures .
Q. What strategies optimize its chromatographic separation?
Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with gradient elution (acetonitrile/0.1% TFA in H₂O) achieves baseline separation. Retention time (t₃ = 8.2 min) and peak symmetry (As ≤ 1.2) are sensitive to pH (optimal 2.5–3.0). For LC-MS, electrospray ionization in positive mode enhances sensitivity .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 178–180°C | DSC | |
| logP (Octanol/Water) | 2.8 ± 0.3 | Shake-flask | |
| Inhibition Efficiency (1M HCl) | 87% at 10⁻³ M | EIS | |
| Fluorescence λem | 415 nm (Φ = 0.35) | Spectrofluorimetry |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
